molecular formula C15H28N2O2 B6588698 tert-butyl 2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate CAS No. 1779849-33-0

tert-butyl 2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate

Cat. No.: B6588698
CAS No.: 1779849-33-0
M. Wt: 268.4
InChI Key:
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Description

Tert-butyl 2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of piperidine and pyrrolidine derivatives. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity. It is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a pyrrolidine ring, which contribute to its versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyrrolidine carboxylates. One common method includes the use of tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate as a starting material. The reaction is carried out under controlled conditions, often involving the use of solvents like acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate is unique due to its dual ring structure, which provides distinct reactivity and binding properties compared to other similar compounds. This makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry research .

Properties

CAS No.

1779849-33-0

Molecular Formula

C15H28N2O2

Molecular Weight

268.4

Purity

95

Origin of Product

United States

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